3-(1-Benzothiophen-7-yl)propan-1-amine
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Overview
Description
3-(1-Benzothiophen-7-yl)propan-1-amine is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as 2-bromo-3,3,3-trifluoropropene, with benzylthiols under SN2’ conditions to form the benzothiophene core . Subsequent functionalization at the 7-position and introduction of the propan-1-amine group can be achieved through various organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzothiophen-7-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
3-(1-Benzothiophen-7-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzothiophen-7-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Benzothiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one: This compound has been studied for its affinity towards serotonin receptors.
1-(Benzothiophen-3-yl)ethyl-1-hydroxyurea: Known for its anti-inflammatory properties.
Uniqueness
3-(1-Benzothiophen-7-yl)propan-1-amine is unique due to its specific substitution pattern on the benzothiophene ring, which can confer distinct biological and chemical properties compared to other benzothiophene derivatives.
Biological Activity
3-(1-Benzothiophen-7-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiophene moiety, which is known for its diverse pharmacological activities. The compound's structure can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Research indicates that this compound interacts with several biomolecular targets. Its mechanism of action often involves binding to neurotransmitter receptors, which may contribute to its psychoactive effects. Studies suggest that it may act as a modulator of serotonin and dopamine pathways, influencing mood and behavior .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Neuropharmacology
A study focusing on the neuropharmacological effects of benzothiophene derivatives, including this compound, highlighted its potential as an antidepressant-like agent in animal models. The compound demonstrated significant reductions in immobility time in forced swim tests, suggesting an antidepressant effect mediated through serotonin receptor modulation .
Antimicrobial Activity
In vitro studies have shown that this compound exhibits notable antibacterial activity against various strains. For example, its efficacy was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that indicate its potential as an antimicrobial agent .
Cytotoxicity Studies
Research evaluating the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis selectively in malignant cells while sparing normal fibroblast cells. This selectivity is crucial for developing anticancer therapies with reduced side effects compared to conventional chemotherapeutics .
Properties
Molecular Formula |
C11H13NS |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
3-(1-benzothiophen-7-yl)propan-1-amine |
InChI |
InChI=1S/C11H13NS/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1,3-4,6,8H,2,5,7,12H2 |
InChI Key |
OTYICOPDJYNTND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCCN)SC=C2 |
Origin of Product |
United States |
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